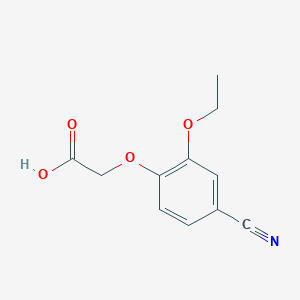![molecular formula C13H20N2O3S B2695757 Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate CAS No. 2305253-37-4](/img/structure/B2695757.png)
Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate” is a compound that has been studied for its potential applications in the field of medicine . It is a non-retinoid compound that has been identified as an inhibitor of RPE65, a key enzyme in the visual cycle . This compound is intended to modulate the excessive activity of the visual cycle to protect the retina from harmful degenerative diseases .
Synthesis Analysis
The synthesis of this compound involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent . The resulting residue is then chromatographed over silica gel to yield the final product .Scientific Research Applications
Organic Synthesis and Catalysis
"Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates" have been identified as the first class of N-(Boc) nitrone equivalents. These compounds are easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. Their utility as building blocks in organic synthesis is showcased through various chemical transformations (Guinchard, Vallée, & Denis, 2005).
Asymmetric Mannich Reaction
The asymmetric Mannich reaction has been employed to synthesize "Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate," demonstrating the potential of these compounds in the synthesis of chiral amino carbonyl compounds. This synthesis approach underscores the compounds' applications in creating complex molecular architectures with high enantiomeric purity (Yang, Pan, & List, 2009).
Rhodium-Catalyzed Enantioselective Addition
Research on "Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids" to in situ generated N-Boc Arylimines, using tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, highlights the role of these compounds in facilitating stereoselective synthesis processes. This work illustrates the effective use of carbamates in asymmetric catalysis, leading to the preparation of complex molecules with precise stereocontrol (Storgaard & Ellman, 2009).
Advanced Materials and Fluorescence
A study on "Thermally Activated Delayed Fluorescence Materials" based on tert-butyl substituted compounds elucidates their application in developing new materials for optoelectronic devices. The manipulation of electron donor units in these materials has been shown to significantly affect their electronic, photophysical, and electrochemical properties, demonstrating their potential in the creation of advanced functional materials (Huang et al., 2014).
Protective Groups in Organic Synthesis
Another application involves the use of tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes. This method underscores the strategic use of carbamates and related compounds in simplifying product purification and enhancing reaction outcomes in organic synthesis (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).
Mechanism of Action
Safety and Hazards
The safety data sheet for similar compounds like tert-butyl carbamate suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)18-12(16)15-9-10-19(14,17)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLGGSQEDUVBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2305253-37-4 |
Source


|
| Record name | tert-butyl N-{2-[imino(oxo)phenyl-lambda6-sulfanyl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

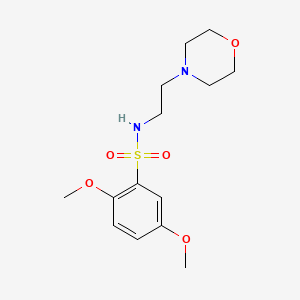

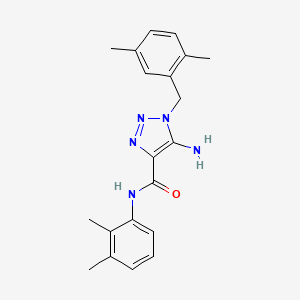
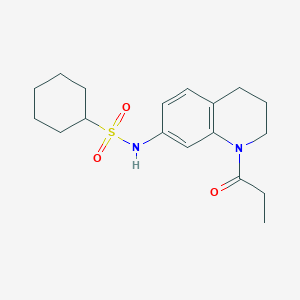
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695682.png)

![2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2695687.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2695689.png)
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2695690.png)
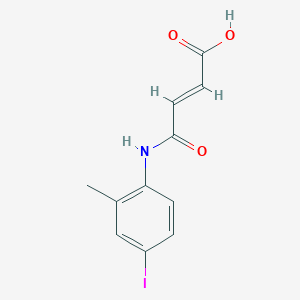
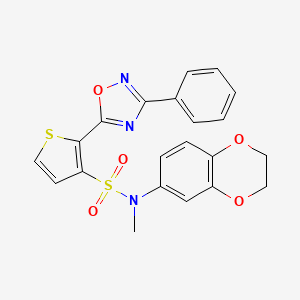
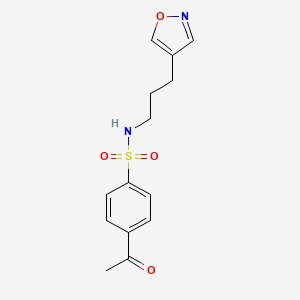
![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)
